(2-Methoxynaphthalen-1-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAOSNBEURFYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424348 | |
| Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136402-93-2 | |
| Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxynaphthalen-1-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methoxynaphthalen 1 Yl Methanamine and Its Strategic Derivatization
Regioselective Synthesis Strategies for the 2-Methoxynaphthalene (B124790) Core Structure
The foundational step in the synthesis of (2-Methoxynaphthalen-1-yl)methanamine is the construction of the 2-methoxynaphthalene core with precise control over substituent placement. The regioselectivity of electrophilic aromatic substitution on the naphthalene (B1677914) ring is highly dependent on the directing influence of existing substituents and the reaction conditions employed.
The methoxy (B1213986) group at the C2 position of the naphthalene ring is an ortho-, para-directing group, activating the C1 and C3 positions for electrophilic attack. However, steric hindrance can influence the site of substitution. Friedel-Crafts acylation, a common method for introducing a carbonyl group that can be a precursor to the methanamine moiety, demonstrates this regiochemical control. For instance, the acylation of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride using nitrobenzene (B124822) as a solvent directs the substitution to the C6 position, yielding 2-acetyl-6-methoxynaphthalene. orgsyn.org In contrast, using carbon disulfide as the solvent favors substitution at the C1 position. researchgate.net This highlights the critical role of the solvent in modulating the regiochemical outcome.
Alternative strategies for regioselective functionalization include directed C-H activation, where a directing group on the naphthalene ring guides a metal catalyst to a specific C-H bond for functionalization. researchgate.netresearchgate.net While not explicitly demonstrated for the direct synthesis of the target compound, these methods offer powerful tools for installing functionality at various positions on the 2-methoxynaphthalene scaffold.
Methodologies for Selective Introduction of the Methanamine Moiety at the C1 Position
Once the 2-methoxynaphthalene core is established, the next critical step is the selective introduction of the methanamine group at the C1 position. Several methodologies have been developed for this purpose, ranging from classical reactions to more modern, efficient protocols.
Reductive Amination Protocols for Precursors
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, the key precursor is 2-methoxy-1-naphthaldehyde. nih.govsigmaaldrich.com This aldehyde can be synthesized through various methods, including the formylation of 2-methoxynaphthalene. tandfonline.com
The reductive amination process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) for the synthesis of primary amines, to form an intermediate imine, which is then reduced to the desired amine. nih.govorganic-chemistry.org A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving high yields and avoiding side reactions. For instance, sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com
Recent advancements in this area have focused on the development of more efficient and environmentally friendly catalytic systems. For example, in situ-generated cobalt catalysts have been shown to be effective for the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under mild conditions. nih.govorganic-chemistry.org Iron-catalyzed reductive amination has also emerged as a sustainable alternative, utilizing an earth-abundant metal. nih.gov
| Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |
|---|---|---|---|
| 2-Methoxy-1-naphthaldehyde | Ammonia | NaBH₃CN | Selective reduction of the imine intermediate. |
| 2-Methoxy-1-naphthaldehyde | Ammonia/H₂ | In situ-generated Cobalt Catalyst | Mild reaction conditions and high selectivity. nih.govorganic-chemistry.org |
| 2-Methoxy-1-naphthaldehyde | Ammonia | Iron Catalyst | Utilizes an earth-abundant and reusable catalyst. nih.gov |
Direct Aminomethylation and Alkylation Reactions
Direct aminomethylation reactions, such as the Mannich reaction, provide a more direct route to aminomethylated products. wikipedia.orgorganic-chemistry.org The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org In the context of 2-methoxynaphthalene, which is an electron-rich aromatic compound, it can act as the nucleophile, attacking an in situ-formed Eschenmoser's salt or a similar iminium ion to introduce the aminomethyl group directly onto the ring. A modified Mannich reaction, also known as the Betti reaction, utilizes 2-naphthol, an aldehyde, and an amine to produce 1-(aminobenzyl)-2-naphthols. beilstein-journals.org This suggests that 2-methoxynaphthalene could undergo a similar reaction to introduce the aminomethyl moiety at the C1 position.
Alkylation of a suitable precursor is another viable strategy. This could involve the reaction of a halomethyl derivative, such as 1-chloromethyl-2-methoxynaphthalene, with an amine source.
Multicomponent Reaction Pathways for Functionalization
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.gov While not a direct route to the target primary amine, the Ugi reaction can be used to generate diverse libraries of naphthalene-containing peptidomimetics and other complex structures that could be further elaborated. nih.govciac.jl.cn
The Betti reaction, as mentioned earlier, is a three-component reaction that can be followed by a Bargellini reaction in a consecutive manner to construct novel oxazepine scaffolds, demonstrating the power of MCRs in building molecular complexity starting from simple naphthalene precursors. nih.gov
Enantioselective Synthesis and Stereocontrolled Routes to Chiral Analogs
The development of enantioselective methods for the synthesis of chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. rsc.org Chiral analogs of this compound can be prepared through various asymmetric strategies.
One major approach is the asymmetric hydrogenation of prochiral imines derived from 2-methoxy-1-naphthaldehyde. nih.gov This can be achieved using chiral transition metal catalysts, often based on iridium or rhodium, with chiral phosphine (B1218219) ligands. nih.gov These catalysts create a chiral environment that directs the hydrogenation to one face of the imine, leading to the formation of one enantiomer in excess.
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. rsc.org Chiral primary amine catalysts, derived from natural amino acids or Cinchona alkaloids, can catalyze asymmetric Mannich reactions and other C-C bond-forming reactions to produce chiral β-amino carbonyl compounds, which can then be converted to the desired chiral amines. alfachemic.comresearchgate.net
More recently, the asymmetric synthesis of remotely chiral naphthylamines has been achieved via naphthoquinone methide intermediates, demonstrating a novel approach to controlling stereochemistry at a position benzylic to the naphthalene ring. nih.gov This strategy could potentially be adapted for the synthesis of enantiomerically enriched this compound. The Ellman lab has also developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu
| Strategy | Catalyst/Reagent | Key Principle |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Transition Metal Catalysts (e.g., Rh, Ir with chiral ligands) | Enantioselective reduction of a prochiral imine. nih.gov |
| Asymmetric Organocatalysis | Chiral Primary Amine Catalysts | Catalyzes asymmetric C-C bond formation to create chiral precursors. alfachemic.comresearchgate.net |
| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective addition of nucleophiles to sulfinylimines. yale.edu |
| Asymmetric Nucleophilic Addition | Chiral Phosphoric Acids | In situ generation and enantioselective trapping of naphthoquinone methides. nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.orgrsc.org For the synthesis of this compound, several green approaches can be considered.
The use of sustainable solvents is a key aspect of green chemistry. benthamscience.combenthamdirect.com Traditional volatile organic solvents can be replaced with greener alternatives such as deep eutectic solvents (DESs) or bio-based solvents like Cyrene™. mdpi.comrsc.org These solvents are often less toxic, biodegradable, and can sometimes be recycled. mdpi.comrsc.org Water is also an attractive green solvent for certain reactions, and some reductive amination protocols have been successfully carried out in aqueous media. organic-chemistry.org
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. nih.gov Employing catalysts based on earth-abundant and non-toxic metals, such as iron, is also a key green strategy. nih.gov
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green metric. Multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. nih.gov Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally benign approach to synthesis, often proceeding under mild conditions in aqueous media.
| Green Chemistry Principle | Application in Synthesis | Examples |
|---|---|---|
| Use of Greener Solvents | Replacing hazardous organic solvents. | Deep Eutectic Solvents (DESs), Cyrene™, Water. organic-chemistry.orgmdpi.comrsc.org |
| Catalysis | Improving reaction efficiency and reducing waste. | Reusable heterogeneous catalysts, earth-abundant metal catalysts (e.g., Iron). nih.gov |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Multicomponent reactions (e.g., Ugi, Betti reactions). nih.govnih.gov |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While not specific to this synthesis, a general principle of green chemistry. rsc.orgrsc.org |
Chemical Reactivity and Transformative Potential of 2 Methoxynaphthalen 1 Yl Methanamine
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group in (2-Methoxynaphthalen-1-yl)methanamine serves as a potent nucleophilic center. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide array of electrophiles. This reactivity is fundamental to its application in synthetic chemistry for the construction of more complex molecular architectures.
Key reactions involving the primary amine's nucleophilicity include:
Acylation: The amine reacts readily with acylating agents such as acid chlorides, anhydrides, and esters to form stable amide derivatives. This transformation is crucial for introducing new functional groups and for the synthesis of precursors for cyclization reactions.
Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to produce secondary amines. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
These fundamental reactions highlight the role of the primary amine as a key handle for molecular elaboration, enabling the straightforward introduction of a variety of substituents and the formation of critical C-N bonds.
Electrophilic Aromatic Substitution Patterns on the Methoxy-Naphthalene Ring System
The naphthalene (B1677914) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) group at the C2 position and the methanamine group at the C1 position. The interplay of these two groups directs incoming electrophiles to specific positions on the aromatic scaffold.
The 2-methoxy group is a strong activating group that directs electrophiles to the ortho (C1 and C3) and para (C6) positions. Since the C1 position is already substituted, its primary directing influence is towards C3 and C6. researchgate.net Generally, substitution at the C1 position of a 2-substituted naphthalene is kinetically favored. libretexts.org
The 1-methanamine group (-CH₂NH₂) is also an activating, ortho-, para-directing group. It will direct incoming electrophiles to the C2 and C4 positions on the first ring, and to the C5 and C7 positions on the second ring.
The combined influence of these two groups suggests that the most likely positions for electrophilic attack are:
C4-position: This position is ortho to the methanamine group and meta to the methoxy group, but is strongly activated by the C2-methoxy group through resonance.
C5 and C8-positions: These positions on the adjacent ring are activated by both substituents. Theoretical studies on naphthalene derivatives show that substituents at the C1 or C2 position can direct incoming groups to the 5- and 8-positions. researchgate.net
C6-position: This position is para to the strongly activating methoxy group, making it a favorable site for substitution, especially under conditions of thermodynamic control. iitm.ac.inresearchgate.net
The precise outcome of an electrophilic substitution reaction will depend on the nature of the electrophile, the reaction conditions (such as temperature and solvent), and steric hindrance. wikipedia.orgorganic-chemistry.orgresearchgate.net For instance, Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can yield the 1-acetyl product under kinetic control, while substitution at the 6-position is also observed. researchgate.net
| Position | Influence of C2-Methoxy Group | Influence of C1-Methanamine Group | Overall Predicted Reactivity |
|---|---|---|---|
| 3 | Ortho (Activating) | Meta | Moderately Favorable |
| 4 | Meta | Ortho (Activating) | Highly Favorable |
| 5 | - | Para-like (Activating) | Favorable |
| 6 | Para (Activating) | - | Favorable (especially thermodynamic) |
| 7 | - | Meta-like | Less Favorable |
| 8 | - | Ortho-like (Activating) | Favorable (sterically hindered) |
Formation of Imine and Schiff Base Derivatives
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The resulting imine derivatives are valuable intermediates in their own right. The C=N double bond can be reduced to form secondary amines, or it can act as an electrophilic site for the addition of nucleophiles. Furthermore, Schiff bases derived from this amine have potential applications in coordination chemistry, acting as ligands for various metal ions.
Transition Metal-Catalyzed Coupling Reactions Involving this compound
The amine functionality and the aromatic ring system of this compound allow it to participate in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Buchwald-Hartwig Amination: The primary amine is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org This allows for the coupling of the amine with aryl halides or triflates to form diaryl or aryl-alkyl amines, providing a direct route to more complex amine-containing structures. rsc.orgacs.orgacs.org
Heck and Sonogashira Couplings: While the parent amine itself is not a direct participant in Heck or Sonogashira reactions, the naphthalene ring can be functionalized (e.g., via halogenation through electrophilic aromatic substitution) to introduce a halide or triflate handle. This functionalized derivative can then undergo palladium-catalyzed Heck reactions with alkenes wikipedia.orgmdpi.comorganic-chemistry.orgnih.gov or Sonogashira couplings with terminal alkynes nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov to form C-C bonds at the naphthalene core.
| Reaction Name | Reacting Moiety | Coupling Partner | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary Amine (-NH₂) | Aryl Halide/Triflate | Aryl C-N |
| Heck Reaction | Naphthalene-X (X=Br, I, OTf) | Alkene | Naphthalene C-C (vinyl) |
| Sonogashira Coupling | Naphthalene-X (X=Br, I, OTf) | Terminal Alkyne | Naphthalene C-C (alkynyl) |
Cyclization Reactions Leading to Novel Heterocyclic Architectures
The structural framework of this compound, which can be viewed as a β-naphthylmethanamine, is an ideal precursor for the synthesis of various fused heterocyclic systems, particularly isoquinoline (B145761) derivatives.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgmdpi.com this compound can react with aldehydes to form tetrahydro-β-carboline analogues, where the newly formed ring is fused to the naphthalene system. The electron-rich nature of the methoxy-naphthalene ring facilitates this cyclization under mild conditions. pharmaguideline.comnih.govrsc.org
Bischler-Napieralski Reaction: In this reaction, a β-arylethylamide undergoes cyclodehydration using a strong acid catalyst (like POCl₃ or P₂O₅) to form a dihydroisoquinoline. organic-chemistry.orgwikipedia.org The first step would be the acylation of the primary amine of this compound to form an amide. Subsequent treatment with a dehydrating agent would induce cyclization onto the activated naphthalene ring, yielding a polycyclic N-heterocycle. researchgate.netpharmaguideline.com
Synthesis of Benzodiazepine Analogues: The amine functionality can also be utilized in the synthesis of larger heterocyclic rings. For instance, derivatives of this amine could potentially react with 2-aminobenzophenones or other suitable precursors to form structures analogous to benzodiazepines, a class of seven-membered heterocyclic compounds. google.comresearchgate.netwum.edu.pl
These cyclization strategies demonstrate the significant potential of this compound as a scaffold for constructing diverse and complex heterocyclic molecules of interest in medicinal chemistry and materials science.
Applications As a Pivotal Building Block in Complex Molecular Architectures
Design and Synthesis of Advanced Ligands in Coordination Chemistry
The aminomethyl group and the methoxynaphthalene scaffold of (2-Methoxynaphthalen-1-yl)methanamine provide a versatile platform for the development of sophisticated ligands in coordination chemistry. These ligands are instrumental in the formation of metal complexes with tailored electronic and steric properties, leading to applications in various catalytic and material science domains.
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool in this endeavor. This compound serves as a valuable scaffold for the synthesis of chiral ligands that can be coordinated with transition metals to create highly effective asymmetric catalysts.
The bulky 2-methoxynaphthalene (B124790) group can impart significant steric hindrance around a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. For instance, derivatives of this amine can be utilized in the synthesis of chiral phosphine (B1218219), oxazoline, or salen-type ligands. These ligands, upon complexation with metals such as rhodium, ruthenium, palladium, or copper, can catalyze a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The palladium-catalyzed asymmetric dearomatization of naphthalene (B1677914) derivatives is a notable example of how naphthalene-containing structures can be used to generate all-carbon quaternary stereocenters with high enantioselectivity. nih.gov
Table 1: Potential Chiral Ligands Derived from this compound and Their Applications in Asymmetric Catalysis
| Ligand Type | Potential Asymmetric Reaction | Metal Catalyst |
| Chiral Phosphinamine | Asymmetric Hydrogenation | Rhodium, Ruthenium |
| Chiral Oxazoline | Asymmetric Allylic Alkylation | Palladium |
| Chiral Salen-type | Asymmetric Epoxidation | Manganese, Chromium |
It is important to note that while the structural features of this compound make it a promising candidate for the development of chiral ligands, specific applications and their efficacy would require dedicated synthetic efforts and catalytic screening.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the tuning of their pore size, shape, and functionality, making them promising materials for gas storage, separation, catalysis, and sensing.
This compound can be envisioned as a modulatory ligand or a precursor to a primary ligand in the synthesis of MOFs. The amine functionality can coordinate directly to metal centers or be functionalized to introduce other coordinating groups, such as carboxylates or pyridyls. The bulky naphthalene moiety can influence the resulting topology and porosity of the MOF. The use of naphthalene-based linkers, such as naphthalene-2,6-dicarboxylate, has been shown to lead to a diversity of MOF structures. nih.gov For instance, naphthalene diimide-based MOFs have been explored for their applications in sensing organic amines. doi.org While direct incorporation of this compound into MOF structures is not yet widely reported, its potential as a structural directing agent or a functionalizable component is an area ripe for exploration. The synthesis of a nickel-naphthalene tetrazole MOF demonstrates the utility of naphthalene-based linkers in creating materials with interesting gas separation properties. acs.org
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This property is crucial in various applications, from heavy metal remediation to the development of contrast agents for medical imaging.
Precursor in the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. The primary amine group of this compound makes it an excellent starting material for the synthesis of a variety of these important ring systems.
Through reactions such as cyclization and condensation, this building block can be incorporated into diverse heterocyclic scaffolds. mdpi.com For example, it can react with dicarbonyl compounds to form pyrroles, with α,β-unsaturated ketones to yield pyridines, or be used in multi-component reactions to generate more complex heterocyclic structures. The presence of the bulky naphthalene unit can influence the reactivity and selectivity of these cyclization reactions and can impart unique photophysical or biological properties to the resulting heterocyclic compounds.
Table 2: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyls | Materials Science, Pharmaceuticals |
| Pyridines | Hantzsch pyridine (B92270) synthesis | Agrochemicals, Ligands |
| Quinolines | Friedländer annulation with o-aminoaryl ketones | Antimalarials, Antiseptics |
| Isoquinolines | Pictet-Spengler reaction | Alkaloid synthesis |
Strategic Role in the Synthesis of Atropisomeric Compounds
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The steric hindrance that prevents free rotation creates a chiral axis, leading to non-superimposable mirror images. The bulky 2-methoxynaphthalene group of this compound can play a crucial role in the synthesis of atropisomeric compounds.
By incorporating this moiety into a biaryl system or other sterically congested molecular framework, the rotational barrier around a key single bond can be significantly increased, allowing for the isolation of stable atropisomers. rsc.org For example, N-arylation of this compound followed by further functionalization could lead to the formation of atropisomeric N-aryl aminonaphthalenes. The development of catalytic asymmetric methods for the synthesis of such compounds is an active area of research. mdpi.com The enantioselective dearomatization of naphthalene derivatives highlights strategies that can lead to chiral polycyclic structures. nih.gov
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgnih.gov The goal of DOS is to explore a wide range of chemical space by creating molecules with different scaffolds, stereochemistry, and functional group appendages. mdpi.com
This compound is an ideal building block for DOS due to its combination of a rigid, three-dimensional naphthalene core and a reactive primary amine handle. nih.gov This amine can be used as a starting point for a variety of synthetic transformations, allowing for the introduction of diversity at multiple points. For instance, the amine can be acylated, alkylated, or used in multicomponent reactions to generate a library of compounds with different side chains. The naphthalene ring itself can also be further functionalized. By employing a branching synthesis strategy, a single starting material can be converted into a multitude of structurally distinct molecules. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Methoxynaphthalen 1 Yl Methanamine and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (2-Methoxynaphthalen-1-yl)methanamine and its derivatives, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons and their neighboring environments. For the parent compound, this compound, the spectrum would exhibit characteristic signals for the aminomethyl (-CH₂NH₂), methoxy (B1213986) (-OCH₃), and aromatic naphthalene (B1677914) protons. In derivatives, such as the Schiff base (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, the imine proton (CH=N) provides a diagnostic singlet, often found significantly downfield. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of the 2-methoxynaphthalene (B124790) core shows signals for the ten naphthalene carbons and the single methoxy carbon. The carbon attached to the methoxy group (C-2) is typically shifted downfield to around 157 ppm, while the other aromatic carbons resonate in the 105-135 ppm range. chemicalbook.comchegg.com The methoxy carbon itself appears around 55 ppm. wisc.edu
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the complete structural assignment. For instance, the HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and linking different fragments of the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 2-Methoxynaphthalene Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Naphthalene Aromatic H | ~7.10 - 8.10 | - |
| Methoxy (-OCH₃) H | ~3.90 | - |
| Aminomethyl (-CH₂) H | ~4.00 - 4.50 | ~40 - 45 |
| Naphthalene Aromatic C | - | ~105 - 135 |
| Naphthalene C-O | - | ~157 |
| Methoxy (-OCH₃) C | - | ~55 |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. nih.govnih.gov
For this compound (C₁₂H₁₃NO), the calculated monoisotopic mass is 187.0997 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would detect the protonated molecule [M+H]⁺ at m/z 188.1070. The high accuracy of this measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass. nih.gov
In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs can be identified. For this compound, characteristic fragmentation pathways would likely include:
Loss of the aminomethyl group: Cleavage of the C-C bond between the naphthalene ring and the methylamine (B109427) group.
Formation of a methoxynaphthylmethyl cation: A prominent fragment resulting from the benzylic cleavage, leading to a stable resonance-stabilized cation.
Loss of a methoxy radical: Cleavage of the aryl-ether bond.
Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and distinguish between positional isomers. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. thermofisher.com These complementary methods are essential for identifying key structural features and studying non-covalent interactions in this compound and its derivatives. sapub.org
FTIR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key absorptions for the title compound include:
N-H stretching: In the primary amine, symmetric and asymmetric stretches typically appear in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylamine groups appear just below 3000 cm⁻¹. chegg.com
C=C aromatic stretching: Strong bands in the 1500-1630 cm⁻¹ region are characteristic of the naphthalene ring system. researchgate.net
C-O-C stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is found around 1215-1270 cm⁻¹. researchgate.netnih.gov
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light from a laser source. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. thermofisher.com For the 2-methoxynaphthalene core, the symmetric "breathing" modes of the aromatic rings often produce strong signals in the Raman spectrum. nih.govnih.gov
The analysis of peak positions, shapes, and shifts in both FTIR and Raman spectra can also provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which can cause broadening and shifting of the N-H stretching bands.
Table 2: Key Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |
| C=N Stretch (Imine) | 1640 - 1690 | FTIR, Raman |
| C=C Aromatic Stretch | 1500 - 1630 | FTIR, Raman |
| Asymmetric C-O-C Stretch | 1215 - 1270 | FTIR |
X-ray Crystallography for Precise Solid-State Structural Determination and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, providing accurate bond lengths, bond angles, and torsional angles.
These studies provide critical insights into the preferred conformations of these molecules. Furthermore, crystallographic analysis elucidates the nature of intermolecular forces that govern the crystal packing. Common interactions observed in derivatives include:
Hydrogen Bonding: N—H⋯O hydrogen bonds are frequently observed, linking molecules into chains or dimers. nih.gov
C—H⋯π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and the π-system of a neighboring naphthalene or benzene (B151609) ring also contribute to the stability of the crystal lattice. nih.gov
This detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials.
Table 3: Selected Crystallographic Data for Derivatives of this compound
| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle (°) | Ref. |
| N′-[(2-Methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide | C₂₀H₁₈N₂O₂ | Orthorhombic | Pca2₁ | 88.48 | nih.gov |
| (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline | C₁₈H₁₄N₂O₃ | Monoclinic | P2₁/c | 59.99 | nih.gov |
| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | C₁₉H₁₇NO₂ | Monoclinic | P2₁/c | 33.41 | researchgate.net |
Chiroptical Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration Determination (for chiral derivatives)
When this compound is modified to create a chiral center, for instance by substitution on the aminomethyl group or the naphthalene ring, the resulting enantiomers must be characterized using chiroptical methods. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. Enantiomers produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of the molecule and can be used to:
Determine the enantiomeric excess (ee) of a sample by comparing its CD signal intensity to that of an enantiopure standard.
Determine the absolute configuration by comparing the experimental CD spectrum to spectra predicted by theoretical calculations, often using time-dependent density functional theory (TD-DFT).
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, ORD spectra are unique to a chiral compound and its enantiomer will produce a mirror-image spectrum.
While specific experimental data for chiral derivatives of this compound are not prevalent in the literature, these methods represent the standard approach for the stereochemical elucidation of any such chiral analogues that may be synthesized. The naphthalene chromophore, with its strong UV absorption, would be expected to produce distinct signals in both CD and ORD spectra, making these techniques particularly well-suited for stereochemical analysis.
Theoretical and Computational Chemistry Investigations of 2 Methoxynaphthalen 1 Yl Methanamine
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties.
Detailed DFT calculations have been performed on derivatives of (2-Methoxynaphthalen-1-yl)methanamine, such as the Schiff base (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. nih.govresearchgate.net For this related compound, the molecular structure was optimized using the M062X functional with a 6-311+G(d) basis set. nih.gov Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography. nih.gov
The electronic properties of the parent compound, 1-methoxynaphthalene, have also been investigated using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.gov These studies focus on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov
Table 1: Global Reactivity Descriptors for a this compound Derivative
| Descriptor | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.21 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.26 | A measure of molecular stability |
| Ionization Potential (I) | 6.21 | The energy required to remove an electron |
| Electron Affinity (A) | 1.95 | The energy released when an electron is added |
| Electronegativity (χ) | 4.08 | The ability of a molecule to attract electrons |
| Chemical Hardness (η) | 2.13 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.23 | The reciprocal of chemical hardness |
DFT calculations are also invaluable for predicting spectroscopic parameters. For 1-methoxynaphthalene, theoretical vibrational frequencies calculated using DFT show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov Theoretical calculations on various methoxy-naphthalene derivatives have demonstrated the accuracy of these methods in predicting spectroscopic properties. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational landscapes and the study of intermolecular interactions over time.
MD simulations are also a powerful tool for investigating intermolecular interactions. For instance, simulations of naphthalene (B1677914) in water have been used to understand the hydrophobic interactions that govern its solubility. nih.govmdpi.com A computational study on the interaction between naphthalene and water or hydrogen sulfide (B99878) has shown that for water, the interaction is a mix of electrostatic and dispersion forces, while for hydrogen sulfide, it is dominated by dispersion. nih.gov For this compound, MD simulations could reveal the nature of its interactions with other molecules, including self-aggregation or interactions with biological macromolecules. The simulations can provide detailed information on hydrogen bonding, π-π stacking, and van der Waals interactions.
The general steps in performing an MD simulation for conformational analysis and intermolecular interactions would include:
System Setup: Placing the molecule of interest in a simulation box, often with a chosen solvent.
Force Field Selection: Choosing a suitable force field that accurately describes the intramolecular and intermolecular forces.
Equilibration: Allowing the system to reach thermal equilibrium at the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time to sample the relevant conformational space and intermolecular events.
Analysis: Analyzing the trajectory to extract information on conformational changes, interaction energies, and radial distribution functions.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.
For reactions involving this compound, computational methods can be used to explore different possible reaction pathways. For example, in a reaction where the amine group acts as a nucleophile, DFT calculations can be used to model the approach of the reactants, the formation of new bonds, and the breaking of existing ones.
A key aspect of this is the identification of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods have been successfully used to study the reaction pathways for the formation of naphthalene derivatives. nih.govrsc.org For instance, DFT calculations were used to investigate the energetics of the nitrogen-to-carbon transmutation of isoquinolines to form naphthalenes, identifying the intermediates and transition states involved. nih.gov
The general workflow for elucidating a reaction mechanism and analyzing transition states computationally involves:
Reactant and Product Optimization: Finding the minimum energy structures of the reactants and products.
Transition State Search: Using specialized algorithms to locate the transition state structure connecting the reactants and products.
Frequency Calculation: Performing a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure that it connects the correct reactants and products.
Energy Profile Construction: Calculating the energies of all stationary points (reactants, products, intermediates, and transition states) to construct a complete energy profile of the reaction.
Prediction of Molecular Descriptors and Topological Properties
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They can be categorized into different types, such as constitutional, topological, geometric, and electronic descriptors. Topological indices are a subset of molecular descriptors that are calculated from the graph representation of a molecule. wikipedia.org
A wide range of molecular descriptors can be calculated for this compound using various software packages. These descriptors quantify different aspects of the molecular structure and are crucial for developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.
Table 2: Examples of Molecular Descriptors and Topological Indices
| Descriptor Type | Example | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | |
| Topological | Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. wikipedia.org |
| Randić Index | A measure of the branching of the molecular graph. wikipedia.org | |
| Zagreb Indices | Based on the degrees of the vertices in the molecular graph. echemcom.com | |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
Topological indices have been computed for various complex structures, including H-Naphtalenic nanosheets, to understand their properties. echemcom.comnih.govresearchgate.net For a specific molecule like this compound, these indices would provide a numerical representation of its size, shape, and branching, which can then be correlated with its physicochemical properties and biological activities.
QSAR (Quantitative Structure-Activity Relationship) Studies Focusing on Structural Modulations and their Chemical Implications
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net These models are invaluable in drug discovery and materials science for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
While no specific QSAR studies focusing solely on this compound were found, the principles of QSAR can be applied to understand how structural modifications of this molecule would affect its properties. For instance, a QSAR study on a series of naphthalene derivatives could be performed to understand their antimicrobial activity. mdpi.com In such a study, various analogs of this compound would be synthesized with modifications at different positions of the naphthalene ring, the methoxy (B1213986) group, or the aminomethyl side chain.
The general steps in a QSAR study are:
Data Set Collection: A series of compounds with known activities is collected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation.
A hypothetical QSAR study on analogs of this compound could reveal, for example, that increasing the lipophilicity of the molecule by adding alkyl chains enhances its membrane permeability and, consequently, its biological activity. Conversely, the introduction of polar groups might decrease its activity. Such insights are crucial for the rational design of new compounds with improved properties. nih.govfrontiersin.orgmdpi.com
Conclusion and Future Research Perspectives
Summary of Key Methodological Advances and Synthetic Utility of (2-Methoxynaphthalen-1-yl)methanamine
The synthesis of this compound, a primary benzylic amine, has benefited significantly from overarching advances in amine synthesis. Traditional methods are increasingly being supplanted by more efficient and sustainable catalytic approaches. A primary route involves the reductive amination of the parent aldehyde, 2-methoxy-1-naphthaldehyde. Modern protocols for this transformation utilize a range of catalysts, including those based on noble metals like platinum and ruthenium, as well as more sustainable earth-abundant metals such as nickel and cobalt, to achieve high yields and selectivity. jocpr.comresearchgate.net Catalyst-controlled reductive amination, in particular, offers precise control over the reaction, minimizing side products. jocpr.com
Another key methodological advance is the "borrowing hydrogen" or "acceptorless dehydrogenation" pathway, which uses (2-Methoxynaphthalen-1-yl)methanol as a precursor. This atom-economical process, often catalyzed by nickel or manganese complexes, involves the temporary oxidation of the alcohol to an aldehyde intermediate, which then undergoes reductive amination, with water as the only byproduct. nih.govorganic-chemistry.org Biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs) is also emerging as a powerful tool for producing chiral amines, an approach that could be adapted for the asymmetric synthesis of derivatives of this compound. frontiersin.org
The synthetic utility of this compound lies in its role as a versatile building block. Primary amines are crucial for derivatization in medicinal chemistry and materials science. nih.gov The naphthalene (B1677914) scaffold is a well-established pharmacophore, and this compound serves as a key intermediate for introducing this moiety into larger, more complex bioactive molecules. researchgate.net For instance, its amine functionality allows for straightforward reactions to form amides, sulfonamides, and imines, providing access to a wide array of chemical entities. Its application has been noted in the synthesis of complex cage-like architectures through tandem reductive amination/amidation cyclization reactions, demonstrating its value in constructing intricate molecular frameworks. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Primary Benzylic Amines
| Methodology | Precursor | Catalyst Examples | Key Advantages |
| Catalytic Reductive Amination | Aldehyde or Ketone | Ni, Co, Ru, Ir, Pt jocpr.comresearchgate.net | High efficiency, broad substrate scope, catalyst control over selectivity. jocpr.com |
| Borrowing Hydrogen | Alcohol | Ni, Mn, SmI2 nih.govorganic-chemistry.org | Atom-economical, generates water as the sole byproduct, uses readily available alcohols. |
| Biocatalysis | Ketone | Amine Dehydrogenases (AmDHs) frontiersin.org | High enantioselectivity for chiral amines, operates under mild conditions. frontiersin.org |
| Direct C-H Amination | Naphthalene Derivative | Iron-based systems organic-chemistry.org | Enables late-stage functionalization, avoids pre-functionalized starting materials. |
Emerging Trends in Naphthalene-Based Amine Research and its Broader Chemical Implications
Research involving naphthalene-based amines is currently driven by the pursuit of efficiency, sustainability, and novel functionality. A dominant trend is the shift towards green chemistry principles. This includes the development of catalytic systems based on earth-abundant, non-precious metals and the use of environmentally benign solvents and reagents, such as performing oxidations of benzylamines in water. rsc.org Biocatalysis, particularly with transaminases and amine dehydrogenases, is gaining significant traction for the synthesis of enantiomerically pure naphthalene-based amines, which are highly sought-after in pharmaceutical development. frontiersin.org
The broader chemical implication of this research is the expansion of accessible chemical space for drug discovery and materials science. The naphthalene core is a privileged scaffold found in numerous approved drugs. By developing more efficient ways to synthesize and functionalize naphthalene-based amines like this compound, chemists can more readily create libraries of complex molecules for biological screening. researchgate.net Furthermore, the unique photophysical properties of the naphthalene ring system mean that these amines are increasingly explored as precursors for functional materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and polymers with high thermal stability. nih.gov
Prospective Avenues for Advanced Synthetic Transformations and Material Science Applications
The future of synthetic transformations involving this compound is poised to leverage cutting-edge catalytic methods. One promising avenue is the direct C(sp³)-H functionalization of the methylene (B1212753) bridge, which would allow for late-stage diversification of the molecule without requiring multi-step sequences. organic-chemistry.org Additionally, the application of photoredox catalysis could unlock novel reaction pathways, such as radical-based additions to the amine or transformations involving the naphthalene core, under exceptionally mild conditions. organic-chemistry.org Gold-catalyzed dearomatization reactions, which have been demonstrated on methoxynaphthalene systems, could be explored to convert the planar aromatic scaffold into complex three-dimensional structures, a highly desirable transformation in medicinal chemistry. researchgate.net
In material science, the inherent fluorescence of the 2-methoxynaphthalene (B124790) group is a key feature to be exploited. Future research could focus on incorporating this compound into polymers or supramolecular assemblies to create fluorescent sensors for detecting specific analytes. Its derivatives, particularly Schiff bases formed from its amine group researchgate.net, could be investigated for applications in organic electronics or as nonlinear optical materials. The amine handle also provides a convenient point for grafting the molecule onto surfaces or nanoparticles to develop novel hybrid materials.
Opportunities for Advanced Computational and Spectroscopic Characterization to Uncover New Chemical Phenomena
Advanced computational and spectroscopic methods offer powerful tools to deepen the understanding of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and global and local reactivity descriptors. researchgate.net Such studies can elucidate reaction mechanisms, predict the outcomes of synthetic transformations, and guide the design of new catalysts or functional materials. For example, DFT has been used to investigate the anticorrosion potential of related naphthalene-based Schiff bases by modeling their interaction with metal surfaces. researchgate.net
Hirshfeld surface analysis is another computational tool that can provide profound insights into the intermolecular interactions governing the crystal packing of solid-state derivatives. researchgate.net Understanding these non-covalent forces, such as π–π stacking and hydrogen bonding, is crucial for crystal engineering and predicting the physical properties of materials.
Spectroscopically, advanced Nuclear Magnetic Resonance (NMR) techniques can be used for unambiguous structure elucidation and to study dynamic processes. Time-resolved fluorescence spectroscopy could be used to investigate the photophysical properties of the molecule and its derivatives, providing critical data for the development of sensors or emissive materials. By combining these advanced characterization techniques, researchers can uncover new chemical phenomena and rationally design next-generation molecules and materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
